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Abstract
Tranilast (N-[3',4'-dimethoxycinnamoyl]-anthranilic acid) is an orally active anti-allergic agent,

originally developed for the management of bronchial asthma and allergic rhinitis.[1][2] Its

therapeutic applications have since expanded, with a growing body of evidence suggesting its

potential in a spectrum of inflammatory and proliferative disorders, including autoimmune

diseases.[3][4][5] This technical guide provides a comprehensive overview of the current

understanding of Tranilast's mechanism of action, its efficacy in preclinical models of

autoimmunity, and detailed experimental protocols for its investigation. The multifaceted

immunomodulatory properties of Tranilast, particularly its ability to stabilize mast cells, inhibit

the NF-κB and TGF-β signaling pathways, and directly target the NLRP3 inflammasome,

position it as a compelling candidate for further research and development in the context of

autoimmune disorders.

Core Mechanisms of Action in Immunomodulation
Tranilast exerts its therapeutic effects through a multi-pronged approach, targeting several key

inflammatory pathways implicated in the pathogenesis of autoimmune diseases.
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A primary and well-established mechanism of Tranilast is its potent stabilizing effect on mast

cell membranes.[1][2] Mast cells are critical initiators of inflammatory responses, releasing a

cascade of pre-formed and newly synthesized mediators upon activation.[6] Tranilast inhibits

the antigen-induced degranulation of mast cells, thereby preventing the release of histamine,

pro-inflammatory cytokines such as TNF-α, and various proteases.[1][2][6] This action is

attributed to its ability to counteract the plasma membrane deformation that occurs during

exocytosis.[7][8] By suppressing mast cell activation, Tranilast can mitigate the initial

inflammatory trigger in various autoimmune conditions, such as rheumatoid arthritis.[1][2]

Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammatory

processes, driving the transcription of numerous pro-inflammatory genes.[9][10] Tranilast has

been shown to be a potent inhibitor of NF-κB activation.[11][12] While it does not prevent the

degradation of IκB proteins or the nuclear translocation of NF-κB, it interferes with the

transcriptional activity of NF-κB by inhibiting the expression of the transcriptional coactivator

cAMP response element-binding protein (CBP), leading to a loss of interaction between NF-κB

and CBP.[12] This disruption results in the downregulation of NF-κB-dependent genes,

including those encoding for adhesion molecules (VCAM-1, ICAM-1, E-selectin) and pro-

inflammatory cytokines like IL-6 and TNF-α.[12][13]
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Caption: Tranilast inhibits NF-κB-dependent transcription.
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Modulation of TGF-β Signaling
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine with complex roles in

immunity, inflammation, and fibrosis.[14] While it has anti-inflammatory properties, its over-

expression is associated with pathological fibrosis in several autoimmune diseases. Tranilast
is a known inhibitor of the TGF-β pathway.[3][15] It has been shown to reduce the expression of

TGF-β and its downstream effectors, such as Smad proteins.[16][17][18] For instance,

Tranilast can inhibit the phosphorylation of Smad2 and Smad3, and suppress the expression

of Smad4, which are key steps in the canonical TGF-β signaling cascade.[16][18] This leads to

decreased collagen synthesis and extracellular matrix deposition, making it a potential

therapeutic for the fibrotic complications of autoimmune disorders.[16][17]
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Caption: Tranilast modulates TGF-β signaling.
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Direct Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate

immune system by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and

IL-18.[19][20] Dysregulation of the NLRP3 inflammasome is implicated in a variety of

autoinflammatory and autoimmune diseases.[11] Tranilast has been identified as a direct

inhibitor of the NLRP3 inflammasome.[20] It binds to the NACHT domain of NLRP3, thereby

preventing its oligomerization and the subsequent assembly of the inflammasome complex.[19]

[20] This inhibitory action is selective for the NLRP3 inflammasome and does not affect AIM2 or

NLRC4 inflammasomes.[20]
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Caption: Tranilast directly inhibits NLRP3 inflammasome assembly.

Effects on Other Signaling Pathways
Beyond these primary mechanisms, Tranilast also influences other signaling cascades

relevant to autoimmune inflammation:
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MAPK Pathway: Tranilast can suppress inflammation by inhibiting the phosphorylation of

JNK, ERK, and p38 signaling pathways.[11]

JAK2/STAT3 Pathway: It has been shown to attenuate lung injury by inhibiting the

CXCR4/JAK2/STAT3 signaling pathway.[21]

Nrf2-HO-1 Pathway: Tranilast can up-regulate the anti-inflammatory heme oxygenase-1

(HO-1) expression through the Nrf2 pathway, which contributes to its anti-inflammatory

effects.[13][22]

Quantitative Data on Tranilast's Efficacy
The following tables summarize the quantitative data from in vitro and in vivo studies, as well

as human clinical trials, demonstrating the therapeutic potential of Tranilast.

Table 1: In Vitro Efficacy of Tranilast on Immune and Endothelial Cells
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Cell Type Assay Concentration
Observed
Effect

Reference

Human Umbilical

Vein Endothelial

Cells (HUVECs)

Adhesion

Molecule

Expression

12.5-100 µg/ml

Dose-dependent

inhibition of TNF-

α-induced

VCAM-1, ICAM-

1, and E-selectin

expression.

[12]

HUVECs
Reporter Gene

Assay
50 µg/ml

Inhibition of

ICAM-1-κB and

E-selectin-κB

reporter gene

activity by 53%

and 51%,

respectively.

[12]

Rat Peritoneal

Mast Cells

Mast Cell

Degranulation
500 µM - 1 mM

Significant

suppression of

mast cell

degranulation.

[7][8]

RAW264.7

Macrophages

Cytokine

Production
Not specified

Diminished

production of

TNF-α and IL-1β.

[13]

BEAS-2B Cells

(LPS-stimulated)

Cytokine mRNA

Expression
50-200 µM

Dose-dependent

reduction in TNF-

α, IL-1β, and IL-6

mRNA levels.

[21][23]

Human

Leiomyoma Cells
Cell Proliferation 10-300 µM

Dose-dependent

suppression of

cell proliferation.

[24]

Table 2: In Vivo Efficacy of Tranilast in Animal Models of Autoimmune and Inflammatory

Diseases
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Animal Model Disease
Dosage and
Administration

Key Findings Reference

Mice
Collagen-

Induced Arthritis

400 mg/kg/day

(oral) for 8 weeks

Significantly

reduced clinical

and X-ray scores

of arthritis;

decreased

numbers of TNF-

α-positive mast

cells and

osteoclasts.

[1][2]

Rats

Dinitrobenzene

Sulfonic Acid-

Induced Colitis

2 mg/kg (as

SMSD)

Significantly

suppressed

myeloperoxidase

activity and

submucosal

thickening.

[25]

Rats

Smoke

Inhalation-

Induced Lung

Injury

100-300 mg/kg

(IP)

Reduced

pulmonary

hemorrhage,

edema, and

inflammatory cell

infiltration;

decreased levels

of IL-1β, TNF-α,

and TGF-β1.

[26]

SCID Mice
Human Fibroid

Xenograft
50 mg/kg/day

37% reduction in

tumor weight;

decreased

expression of

TGF-β3,

fibronectin, and

collagen.

[27][28]

db/db Mice Type 2 Diabetes 50, 100, 200

mg/kg (oral) for 4

Improved

glucose

[29]
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weeks tolerance and

increased

expression of

PDX-1 and

insulin.

Table 3: Tranilast in Human Clinical Studies

Condition Dosage Study Design
Primary
Outcome

Reference

Cryopyrin-

Associated

Periodic

Syndrome

(CAPS)

5 mg/kg for

juveniles; 100

mg, 3 times daily

for adults

Prospective

cohort study

Changes in Auto-

Inflammatory

Diseases Activity

Index (AIDAI)

and inflammatory

markers.

[30]

Muscular

Dystrophy with

Advanced Heart

Failure

100 mg, 3 times

daily (oral)

Single-arm,

open-label,

multicenter study

Stable cardiac

biomarkers

(BNP, ANP,

fractional

shortening),

suggesting a

protective effect

against heart

failure

progression.

[31][32]

Keloid and

Hypertrophic

Scarring

5 mg/kg/day
Dose-ranging

study

64.7%

improvement

rate with a low

rate of adverse

events.

[24]

Experimental Protocols
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This section provides detailed methodologies for key experiments frequently cited in Tranilast
research.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice
Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction
in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

2. The anti-allergic compound tranilast attenuates inflammation and inhibits bone destruction
in collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Tranilast: a review of its therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Therapeutic potential of tranilast, an anti-allergy drug, in proliferative disorders - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Frontiers | Mast cell stabilizers: from pathogenic roles to targeting therapies
[frontiersin.org]

7. Anti-Allergic Drugs Tranilast and Ketotifen Dose-Dependently Exert Mast Cell-Stabilizing
Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

8. karger.com [karger.com]

9. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. Tranilast: a potential anti-Inflammatory and NLRP3 inflammasome inhibitor drug for
COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

12. Tranilast inhibits cytokine-induced nuclear factor kappaB activation in vascular
endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Tranilast, an orally active anti-allergic drug, up-regulates the anti-inflammatory heme
oxygenase-1 expression but down-regulates the pro-inflammatory cyclooxygenase-2 and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1681357?utm_src=pdf-body
https://www.benchchem.com/product/b1681357?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2828026/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2828026/
https://pubmed.ncbi.nlm.nih.gov/20067475/
https://pubmed.ncbi.nlm.nih.gov/20067475/
https://pubmed.ncbi.nlm.nih.gov/25447595/
https://pubmed.ncbi.nlm.nih.gov/22753703/
https://pubmed.ncbi.nlm.nih.gov/22753703/
https://www.researchgate.net/publication/228105493_Therapeutic_Potential_of_Tranilast_an_Anti-allergy_Drug_in_Proliferative_Disorders
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1418897/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2024.1418897/full
https://pubmed.ncbi.nlm.nih.gov/26741745/
https://pubmed.ncbi.nlm.nih.gov/26741745/
https://karger.com/cpb/article/38/1/15/72871/Anti-Allergic-Drugs-Tranilast-and-Ketotifen-Dose
https://www.mdpi.com/2079-7737/11/3/372
https://www.researchgate.net/publication/358910906_NF-kB_Signaling_and_Inflammation-Drug_Repurposing_to_Treat_Inflammatory_Disorders
https://pmc.ncbi.nlm.nih.gov/articles/PMC8146296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8146296/
https://pubmed.ncbi.nlm.nih.gov/12237332/
https://pubmed.ncbi.nlm.nih.gov/12237332/
https://pubmed.ncbi.nlm.nih.gov/18435907/
https://pubmed.ncbi.nlm.nih.gov/18435907/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


inducible nitric oxide synthase expression in RAW264.7 macrophages - PubMed
[pubmed.ncbi.nlm.nih.gov]

14. escholarship.org [escholarship.org]

15. Unlocking the potential of tranilast: Targeting fibrotic signaling pathways for therapeutic
benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Inhibitory Effect of Tranilast on Transforming Growth Factor-Beta-Induced Protein in
Granular Corneal Dystrophy Type 2 Corneal Fibroblasts - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. Inhibition of transforming growth factor-beta by Tranilast reduces tumor growth and
ameliorates fibrosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

18. Tranilast Inhibits TGF-β1-induced Epithelial-mesenchymal Transition and
Invasion/Metastasis via the Suppression of Smad4 in Human Lung Cancer Cell Lines -
PubMed [pubmed.ncbi.nlm.nih.gov]

19. researchgate.net [researchgate.net]

20. Tranilast directly targets NLRP3 to treat inflammasome‐driven diseases - PMC
[pmc.ncbi.nlm.nih.gov]

21. Tranilast attenuates lipopolysaccharide-induced lung injury via the CXCR4/JAK2/STAT3
signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

22. mdpi.com [mdpi.com]

23. spandidos-publications.com [spandidos-publications.com]

24. Therapeutic Potential of Tranilast, an Anti-allergy Drug, in Proliferative Disorders |
Anticancer Research [ar.iiarjournals.org]

25. Enhanced biopharmaceutical effects of tranilast on experimental colitis model with use of
self-micellizing solid dispersion technology - PubMed [pubmed.ncbi.nlm.nih.gov]

26. In vitro and vivo study of tranilast protects from acute respiratory distress syndrome and
early pulmonary fibrosis induced by smoke inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

27. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the
Treatment of Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

28. Therapeutic Effects of Long-Term Administration of Tranilast in an Animal Model for the
Treatment of Fibroids - PMC [pmc.ncbi.nlm.nih.gov]

29. Tranilast protects pancreatic β-cells from palmitic acid-induced lipotoxicity via FoxO-1
inhibition - PMC [pmc.ncbi.nlm.nih.gov]

30. ClinicalTrials.gov [clinicaltrials.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18435907/
https://pubmed.ncbi.nlm.nih.gov/18435907/
https://escholarship.org/content/qt46r0z57z/qt46r0z57z_noSplash_895174ec9dd7c6a6cbba95bb011fd4f6.pdf
https://pubmed.ncbi.nlm.nih.gov/38861914/
https://pubmed.ncbi.nlm.nih.gov/38861914/
https://pubmed.ncbi.nlm.nih.gov/26020822/
https://pubmed.ncbi.nlm.nih.gov/26020822/
https://pubmed.ncbi.nlm.nih.gov/26020822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8056055/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8056055/
https://pubmed.ncbi.nlm.nih.gov/32487624/
https://pubmed.ncbi.nlm.nih.gov/32487624/
https://pubmed.ncbi.nlm.nih.gov/32487624/
https://www.researchgate.net/figure/Putative-roles-of-Tranilast-in-modulating-immune-response-and-Potential-mechanisms-of_fig1_351777449
https://pmc.ncbi.nlm.nih.gov/articles/PMC5887903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5887903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9175269/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9175269/
https://www.mdpi.com/1424-8247/14/11/1092
https://www.spandidos-publications.com/10.3892/mmr.2022.12736
https://ar.iiarjournals.org/content/32/7/2471
https://ar.iiarjournals.org/content/32/7/2471
https://pubmed.ncbi.nlm.nih.gov/29702241/
https://pubmed.ncbi.nlm.nih.gov/29702241/
https://pubmed.ncbi.nlm.nih.gov/35410697/
https://pubmed.ncbi.nlm.nih.gov/35410697/
https://pubmed.ncbi.nlm.nih.gov/37445642/
https://pubmed.ncbi.nlm.nih.gov/37445642/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10341593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10341593/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9810694/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9810694/
https://clinicaltrials.gov/study/NCT03923140
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


31. Efficacy of tranilast in preventing exacerbating cardiac function and death from heart
failure in muscular dystrophy patients with advanced-stage heart failure: a single-arm, open-
label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

32. Tranilast for advanced heart failure in patients with muscular dystrophy: a single-arm,
open-label, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Tranilast in Autoimmune Disorder Research: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681357#tranilast-s-potential-in-autoimmune-
disorder-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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